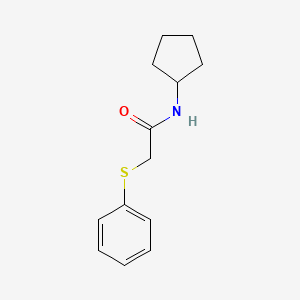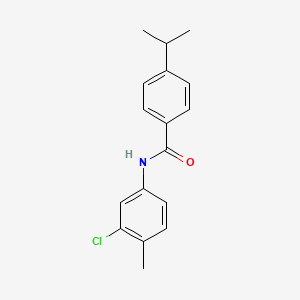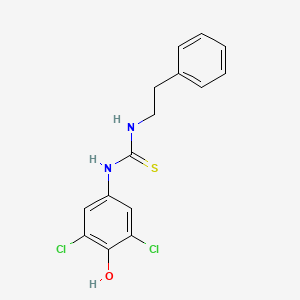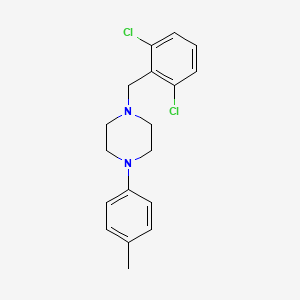
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been found to possess antitumor properties, as it has been found to inhibit the growth of various cancer cell lines. In addition, N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has several advantages and limitations for lab experiments. One advantage is its potential use as a lead compound for the development of new drugs. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to possess various pharmacological properties, which make it a potential candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which needs to be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea. One direction is to investigate its potential use in the treatment of Parkinson's disease. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of monoamine oxidase-B, which is involved in the breakdown of dopamine. Therefore, it has the potential to be used as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. Another direction is to investigate its potential use in the treatment of type 2 diabetes. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been found to enhance insulin sensitivity, which makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes. Finally, further research is needed to investigate the potential toxicity of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea, as it has been found to possess potential toxic effects.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized using different methods, including the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanamine. Another method involves the reaction of 2,3-dimethylphenylisothiocyanate with 3-pyridinemethanol in the presence of a base. The synthesis of N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been achieved using microwave irradiation, which has been found to be a more efficient method.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively due to its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and antitumor properties. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine. N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of type 2 diabetes, as it has been found to enhance insulin sensitivity.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCFHMZRSKJICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B5855732.png)

![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)



![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)
![N-{2-methoxy-4-[(4-methoxybenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B5855814.png)

![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)
![methyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5855832.png)